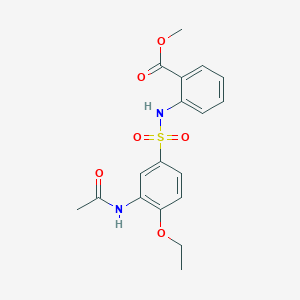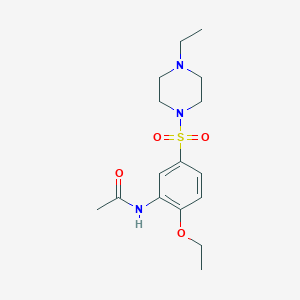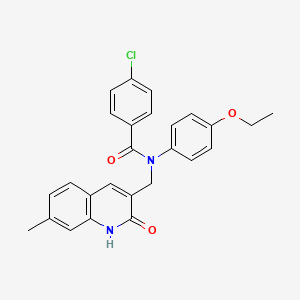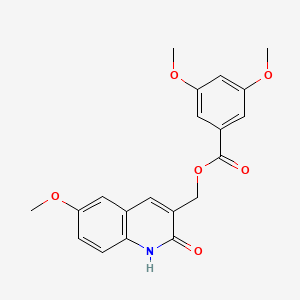
methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate, also known as Methyl AEBSF, is a sulfhydryl-reactive serine protease inhibitor. It is widely used in biochemical and medical research for its ability to inhibit the activity of serine proteases.
Mécanisme D'action
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF is a sulfhydryl-reactive serine protease inhibitor. It works by reacting with the sulfhydryl group of the serine residue in the active site of the protease, thereby inhibiting its activity. The inhibition is irreversible, as the inhibitor forms a covalent bond with the protease.
Biochemical and Physiological Effects:
This compound AEBSF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting the activity of thrombin. It has also been shown to inhibit inflammation by inhibiting the activity of trypsin and chymotrypsin. In addition, it has been shown to have anti-cancer properties by inhibiting the activity of serine proteases that are involved in cancer cell growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF has several advantages for lab experiments. It is a highly specific inhibitor of serine proteases, which makes it useful for studying the role of these enzymes in various biological processes. It is also stable and easy to use, which makes it a popular choice for researchers. However, it has some limitations as well. It is an irreversible inhibitor, which means that it cannot be used to study the kinetics of protease inhibition. In addition, it may react with other sulfhydryl-containing proteins, which can lead to non-specific effects.
Orientations Futures
There are several future directions for research on methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF. One area of research is to study the role of serine proteases in cancer and to develop new inhibitors that can be used to treat cancer. Another area of research is to study the role of serine proteases in inflammation and to develop new inhibitors that can be used to treat inflammatory diseases. Finally, there is a need to develop new inhibitors that can be used to study the kinetics of protease inhibition and to better understand the mechanisms of protease inhibition.
Méthodes De Synthèse
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF is synthesized by reacting ethyl 4-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate. The product is then purified by recrystallization to obtain pure this compound AEBSF.
Applications De Recherche Scientifique
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF is widely used in biochemical and medical research as a serine protease inhibitor. It is used to inhibit the activity of serine proteases such as trypsin, chymotrypsin, and thrombin. It is also used to study the role of serine proteases in various biological processes such as blood coagulation, inflammation, and cancer.
Propriétés
IUPAC Name |
methyl 2-[(3-acetamido-4-ethoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-4-26-17-10-9-13(11-16(17)19-12(2)21)27(23,24)20-15-8-6-5-7-14(15)18(22)25-3/h5-11,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHHSAMDDWOZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B7699097.png)



![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)


![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
